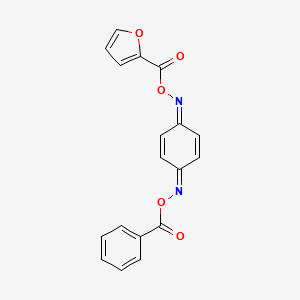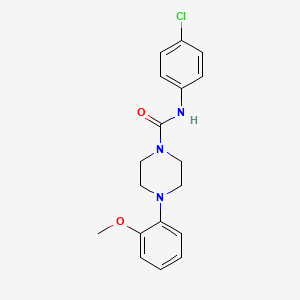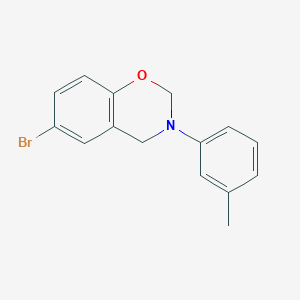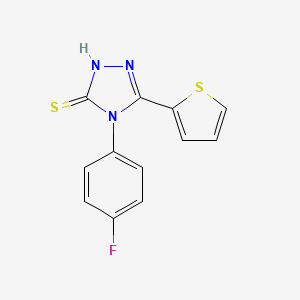
benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a chemical compound with potential applications in scientific research. This compound is a derivative of benzoquinone and has been shown to possess interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has several potential applications in scientific research. One of its major uses is as a redox probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's disease. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime reacts with ROS to form a stable adduct, which can be detected using fluorescence or absorbance spectroscopy.
Another potential application of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is as a photosensitizer for photodynamic therapy (PDT). PDT is a cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to be an effective photosensitizer in vitro and in vivo.
Mécanisme D'action
The mechanism of action of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves its ability to undergo redox reactions with ROS. When exposed to ROS, the compound undergoes a one-electron reduction to form a semiquinone radical, which can then react with another ROS molecule to form a stable adduct. This reaction is reversible, and the compound can be oxidized back to its original form by other oxidizing agents such as ferricyanide.
Biochemical and physiological effects:
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of several enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in lab experiments is its high sensitivity and specificity for ROS detection. The compound has a high quantum yield and can detect ROS at low concentrations. However, one of the limitations of using this compound is its potential toxicity to cells and tissues. The compound can generate ROS itself, which can cause oxidative damage to cells if not used at the proper concentration.
Orientations Futures
There are several future directions for the use of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in scientific research. One possible direction is the development of new photosensitizers for PDT. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has shown promising results as a photosensitizer, and further research is needed to optimize its properties for clinical use.
Another possible direction is the development of new redox probes for ROS detection. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is just one of many compounds that can be used for ROS detection, and further research is needed to identify more specific and sensitive probes.
In conclusion, benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a promising compound with potential applications in scientific research. Its ability to detect ROS and its potential as a photosensitizer make it a valuable tool for studying oxidative stress and cancer treatment. However, further research is needed to optimize its properties and to identify new applications for this compound.
Méthodes De Synthèse
The synthesis of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves the reaction of benzoquinone with benzoyl chloride and 2-furoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-5-2-1-3-6-13)24-19-14-8-10-15(11-9-14)20-25-18(22)16-7-4-12-23-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNUPPENXBKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CO3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B5586227.png)

![3-(3-methylbutyl)-8-[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586234.png)
![2,6-dimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5586241.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5586249.png)



![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)

![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)

![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)